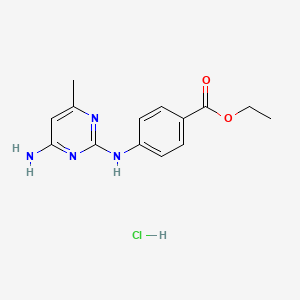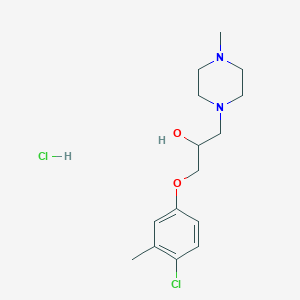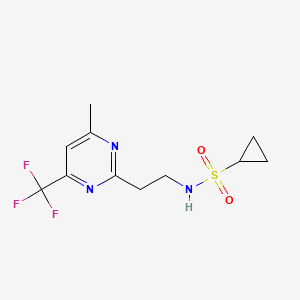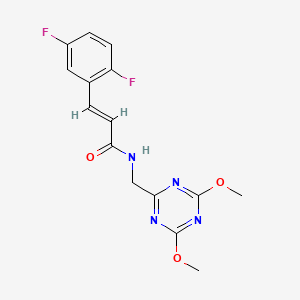![molecular formula C19H18ClF2N3O5S B2915215 N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide CAS No. 682762-70-5](/img/structure/B2915215.png)
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that falls within the realm of medicinal chemistry due to its potential biological activity. The compound is characterized by a combination of indole and sulfonamide groups, each imparting distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1 Synthesis of Indole Derivative: - The initial step involves the preparation of 5-(chlorodifluoromethoxy)-2-methyl-1H-indole. This is typically achieved through electrophilic aromatic substitution on an indole precursor.
Step 2 Sulfonamide Formation: - The indole derivative undergoes a sulfonation reaction to introduce the sulfonamide group, forming N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-nitrobenzene-1-sulfonamide.
Step 3 Nitrobenzene Functionalization: - The final step involves nitration of 2-methyl-5-nitrobenzene, followed by coupling with the indole sulfonamide.
Industrial Production Methods: The large-scale production of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide typically involves optimization of the reaction steps for higher yields and purity. This may include the use of catalytic agents, controlled reaction temperatures, and pressure conditions to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : The nitro group in the compound can undergo reduction to form amines, while oxidation of the indole moiety can lead to various oxygenated species.
Substitution Reactions: : The aromatic rings in the compound facilitate electrophilic substitution reactions, which can be used to modify the chemical structure for derivative synthesis.
Oxidizing Agents: : Potassium permanganate, chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride for reduction processes.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Reduction Products: : Amino derivatives from the reduction of nitro groups.
Oxidation Products: : Oxygenated derivatives from the oxidation of indole moiety.
Scientific Research Applications
Chemistry: N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide serves as an important intermediate in the synthesis of more complex organic molecules, aiding in the development of new chemical entities.
Biology: In the realm of biological research, this compound is studied for its potential as a biochemical tool to understand indole and sulfonamide pharmacophore interactions.
Medicine: The compound's structure suggests potential medicinal applications, particularly in developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: In industrial chemistry, the compound's derivatives are explored for their roles in material sciences, potentially in developing novel polymers or surface-active agents.
Mechanism of Action
Effects and Molecular Targets: The compound exerts its effects primarily through its indole and sulfonamide groups, which can interact with various biological targets such as enzymes and receptors. The indole moiety is known for its ability to bind to serotonin receptors, while the sulfonamide group is critical in inhibiting carbonic anhydrase enzymes.
Pathways Involved: The compound likely influences cellular pathways involving neurotransmitter regulation and enzyme inhibition, which can affect physiological processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds:
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-benzene-1-sulfonamide: - Similar in structure but lacks the nitro group.
N-{2-[5-(fluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide: - Has a similar backbone but with different substituents on the indole ring.
Uniqueness: N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide stands out due to its unique combination of chlorodifluoromethoxy and nitro groups, which contribute to its distinct reactivity and potential biological activity.
Properties
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O5S/c1-11-3-4-13(25(26)27)9-18(11)31(28,29)23-8-7-15-12(2)24-17-6-5-14(10-16(15)17)30-19(20,21)22/h3-6,9-10,23-24H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSSREJDUDITBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol](/img/structure/B2915132.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2915133.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2915138.png)
![4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2915140.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915141.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2915147.png)
![2-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2915148.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2915149.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2915151.png)

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)
